Grandiflorenic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Grandiflorenic acid can be synthesized through various methods. One common approach involves the esterification of this compound with diazomethane in an ethereal solution, producing this compound methyl ester . This reaction typically requires the presence of N-nitroso-methyl urea and aqueous potassium hydroxide (KOH) as reagents .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Montanoa tomentosa. The extraction process includes solid-phase extraction followed by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-flame ionization detection (GC-FID) procedures . Additionally, in vitro culture techniques using callus and cell suspension batch cultures have been employed to produce this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Grandiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, selective hydrogenation can convert this compound to dihydro-grandiflorenic acid and tetrahydro-grandiflorenic acid .
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound derivatives.
Substitution: Diazomethane in an ethereal solution is used for esterification reactions.
Major Products Formed:
- Dihydro-grandiflorenic acid
- Tetrahydro-grandiflorenic acid
- This compound methyl ester
Scientific Research Applications
Grandiflorenic acid has a wide range of scientific research applications:
- Chemistry: It is used in compound screening libraries and metabolomics research .
- Biology: this compound exhibits antibacterial, anti-inflammatory, and antileishmanial properties .
- Medicine: It shows promise as an anticancer agent by inhibiting cell proliferation and reducing cell size in various tumor cell lines . Additionally, it has antifertility properties by affecting hormones and adrenergic pathways in the uterus .
- Industry: this compound is used in the production of natural products and nutraceuticals .
Mechanism of Action
The mechanism of action of grandiflorenic acid involves several pathways:
- Induction of Reactive Oxygen Species (ROS): this compound increases oxidative stress in target cells .
- Mitochondrial Depolarization: It causes mitochondrial depolarization, leading to cell death .
- Apoptosis-like Mechanism: this compound promotes apoptosis-like cell death in promastigotes and affects amastigotes by increasing total iron-bound capacity .
- Immunomodulation: It influences immune responses by increasing tumor necrosis factor-alpha (TNF-α) and reducing interleukin-6 (IL-6) levels in infected macrophages .
Comparison with Similar Compounds
Grandiflorenic acid is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:
- Kaurenoic acid: Another diterpenoid with similar anti-inflammatory and antibacterial properties .
- Abietic acid: Known for its anti-inflammatory and antimicrobial activities .
- Dehydroabietic acid: Exhibits antibacterial and anticancer properties .
This compound stands out due to its broader range of biological activities and its potential as an anticancer and antifertility agent .
Properties
Molecular Formula |
C20H28O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(1S,4S,5R,9R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14-,15+,18-,19-,20-/m1/s1 |
InChI Key |
RJIPNPHMQGDUBW-RFGKEDTNSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC[C@H](C3)C(=C)C4)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O |
Origin of Product |
United States |
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